1-Naphthaldehyde

Description

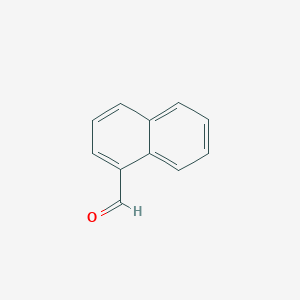

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058775 | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-77-3, 30678-61-6 | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Naphthaldehyde (CAS No. 66-77-3), a pivotal aromatic aldehyde in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a strong emphasis on practical, field-proven insights.

Introduction: The Versatile Naphthyl Moiety

This compound, also known as α-naphthaldehyde or 1-formylnaphthalene, is an organic compound characterized by a formyl group attached to the C1 position of a naphthalene ring.[1][2][3] This structural feature imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its applications span from the creation of novel materials like metal-organic frameworks (MOFs) to its role as a crucial building block in the pharmaceutical industry.[4][5][6][7] This guide aims to be a self-validating resource, grounding all technical discussions in established scientific principles and methodologies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a pale yellow to yellowish-green liquid or crystalline powder with a pungent odor.[8][9] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[5][10]

Tabulated Physical and Chemical Data

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66-77-3 | |

| Molecular Formula | C₁₁H₈O | [6][10][11] |

| Molecular Weight | 156.18 g/mol | [6][9][10][12] |

| Appearance | Clear yellow to dark yellow-brown liquid | [11][13][14] |

| Melting Point | 1-2 °C | [6][12] |

| Boiling Point | 160-161 °C at 15 mmHg | [5][6][12] |

| 291 °C | [7] | |

| Density | 1.15 g/mL at 25 °C | [6][12] |

| Refractive Index (n²⁰/D) | 1.652 | [15] |

| Flash Point | > 112 °C (> 233.60 °F) | [1] |

| Autoignition Temperature | 350 °C (662.00 °F) | [1] |

| Vapor Density | >1 (vs air) | [15] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [5][10][11][16] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best consulted from dedicated databases, a summary of key spectral features is provided below.

-

¹³C NMR: Characteristic peaks for the carbonyl carbon and the aromatic carbons of the naphthalene ring are observed.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is a key diagnostic feature.

-

UV-Vis Spectroscopy: The electronic transitions within the naphthalene ring system give rise to characteristic absorption bands in the ultraviolet-visible region.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be used to confirm the identity and structure of the compound.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired scale, purity, and available starting materials.

Common Synthetic Routes

Several methods have been reported for the preparation of this compound, including:

-

Sommelet Reaction: This method involves the reaction of α-chloromethylnaphthalene or α-bromomethylnaphthalene with hexamethylenetetramine.[17] An improved procedure utilizes 50% acetic acid as the solvent.[17]

-

Oxidation of α-Naphthyl-carbinol: The oxidation of the corresponding alcohol can be achieved using reagents like chromic acid, N-bromosuccinimide, or N-chlorosuccinimide.[17]

-

Reduction of α-Naphthonitrile: The nitrile can be reduced to the aldehyde using reagents such as stannous chloride or diisobutylaluminum hydride.[17]

-

Formylation of Naphthalene: Direct formylation of naphthalene can be achieved using dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride.[17]

-

From 1-Bromonaphthalene: A mixture of 1-bromonaphthalene, tri-n-butylamine, and a palladium catalyst can be formylated using a mixture of carbon monoxide and hydrogen under pressure.[18]

Featured Synthesis Protocol: The Sommelet Reaction

The Sommelet reaction is a widely used method for the synthesis of aldehydes from benzylic halides. The following is a representative protocol for the synthesis of this compound from α-chloromethylnaphthalene.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-chloromethylnaphthalene in a suitable solvent such as 50% aqueous acetic acid.

-

Addition of Hexamethylenetetramine: Add an equimolar amount of hexamethylenetetramine to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, add an equal volume of concentrated hydrochloric acid to the cooled reaction mixture to hydrolyze the intermediate quaternary ammonium salt.

-

Workup: Extract the product with a suitable organic solvent like ether. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.[17]

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield colorless this compound.[17]

Causality Behind Experimental Choices:

-

The use of 50% acetic acid as a solvent provides a suitable medium for both the formation of the hexaminium salt and its subsequent hydrolysis.[17]

-

The sodium carbonate wash is crucial for removing any acidic byproducts.[17]

-

Vacuum distillation is necessary for the purification of the final product due to its relatively high boiling point.[17]

Key Reactions of this compound

The aldehyde functional group in this compound is highly reactive and can participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

-

Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base to yield 1-naphthoic acid and 1-naphthalenemethanol.[4][5][10]

-

Wittig Reaction: It reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: It can be converted to various amines through reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

-

Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable precursor in several areas of scientific research and industrial applications.

Material Science: Metal-Organic Frameworks (MOFs)

This compound is utilized in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs).[4][5][6] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid and planar nature of the naphthalene core in this compound can be exploited to construct robust and well-defined porous structures.

Pharmaceutical Synthesis and Drug Development

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various organic molecules.[7] Its reactivity allows for the introduction of the naphthyl moiety into larger, more complex drug candidates. For instance, it can be a building block in the synthesis of analogs of existing drugs, such as sunitinib, potentially leading to compounds with enhanced efficacy or altered pharmacological profiles.[7]

Illustrative Synthetic Pathway:

Caption: Synthetic utility of this compound in drug analog synthesis.

Other Synthetic Applications

This compound is also a precursor for the synthesis of:

-

(S)-1-α-naphthyl-1-ethanol[4]

-

N-(4-aryl)-N-(α-naphthyliden)amines[4]

-

N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines[4]

-

Naphthalene-1-carboxylic acid methyl ester[4]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][5][13]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles.[1]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

Handling and Storage

-

Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation.[1]

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][13] As it is air-sensitive, storage under an inert gas is recommended.[5][10]

First Aid Measures

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

In Case of Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[1]

-

If Swallowed: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Workflow for Safe Handling and Emergency Response:

Caption: Workflow for the safe handling and emergency response for this compound.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with a rich and diverse chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in both academic and industrial settings. From the rational design of advanced materials to the synthesis of potentially life-saving pharmaceuticals, the applications of this compound continue to expand, underscoring its significance in modern chemical science. Adherence to strict safety protocols is paramount to harnessing its full potential while ensuring a safe laboratory environment.

References

- Material Safety Data Sheet - this compound, 95%. Cole-Parmer.

- This compound. Organic Syntheses Procedure.

- This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific.

- This compound, 98% 66-77-3 India. Otto Chemie Pvt. Ltd.

- Showing Compound this compound (FDB030250). FooDB.

- This compound. Solubility of Things.

- Synthesis of this compound. PrepChem.com.

- This compound. Stenutz.

- This compound. CHEMICAL POINT.

- This compound: Safety, Handling, and Storage Tips. (2024, November 15). Pioneer.

- This compound | C11H8O | CID 6195. PubChem.

- MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP.

- This compound, 95% | N109-100G-A | SIGMA-ALDRICH. SLS Ireland.

- 2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure.

- 1-Naphthalenecarboxaldehyde. the NIST WebBook.

- NAPHTHALDEHYDE. Sdfine.

- HEALTH EFFECTS. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... NCBI.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]

- 3. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 4. This compound | 66-77-3 [chemicalbook.com]

- 5. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. This compound, 98% 66-77-3 India [ottokemi.com]

- 7. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound CAS#: 66-77-3 [m.chemicalbook.com]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound, 95% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. scientificlabs.ie [scientificlabs.ie]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. prepchem.com [prepchem.com]

1-Naphthaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide serves as an in-depth technical resource on 1-naphthaldehyde for researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with field-proven insights, this document provides a robust framework for understanding and utilizing this versatile compound. We will explore its chemical structure, synthesis protocols, key reactions, and applications, with a focus on causality and self-validating methodologies.

Core Introduction: The Strategic Importance of this compound

This compound, known formally by its IUPAC name naphthalene-1-carbaldehyde, is an aromatic aldehyde with the chemical formula C₁₁H₈O.[1] It is structurally characterized by a naphthalene ring system with a formyl (-CHO) substituent at the C1 position.[1] This molecule is a cornerstone intermediate in organic synthesis due to the unique reactivity conferred by its aldehyde group and the extended π-system of the naphthalene core. Its utility spans from the synthesis of dyes and polymers to its pivotal role as a precursor for complex molecular scaffolds in medicinal chemistry.[2] For drug development professionals, the naphthyl moiety offers a lipophilic and sterically defined scaffold that can be crucial for modulating ligand-receptor interactions.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting its reactivity and behavior in chemical systems.

-

IUPAC Name: naphthalene-1-carbaldehyde[1]

-

Synonyms: 1-Formylnaphthalene, α-Naphthaldehyde, 1-Naphthylaldehyde[1]

-

CAS Number: 66-77-3[1]

-

Molecular Formula: C₁₁H₈O[1]

The structure consists of two fused benzene rings, forming the naphthalene core. The aldehyde group's placement at the alpha-position (C1) influences its electronic properties and steric accessibility compared to its isomer, 2-naphthaldehyde.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. The data below is consolidated from authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 156.18 g/mol | [1][3][4] |

| Appearance | Colorless to yellow oily liquid | [2] |

| Melting Point | 1–2 °C | [3][4] |

| Boiling Point | 160–161 °C at 15 mmHg | [3][4] |

| Density | 1.15 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.652 | [3][4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone. | [4][5] |

Synthesis Protocols: A Field-Proven Methodology

While numerous methods exist for the synthesis of this compound, the Sommelet reaction remains a reliable and instructive approach, particularly for laboratory-scale preparations. This choice is based on its relatively mild conditions and avoidance of highly toxic reagents.

Causality Behind Experimental Choices: The Sommelet reaction begins with the formation of a hexaminium salt from an active halide. The subsequent hydrolysis step is the key to forming the aldehyde. The use of 50% acetic acid in this protocol is an improvement over earlier methods as it provides an effective medium for the hydrolysis of the quaternary ammonium salt to yield the desired aldehyde.

Experimental Protocol: Sommelet Synthesis of this compound

-

Salt Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 17.7 g (0.1 mol) of 1-(chloromethyl)naphthalene and 14.0 g (0.1 mol) of hexamethylenetetramine in 150 mL of 50% aqueous acetic acid.

-

Rationale: Chloroform can also be used as a solvent, but aqueous acetic acid is effective for both the salt formation and subsequent hydrolysis step, simplifying the procedure.

-

-

Reaction Execution:

-

Heat the mixture to reflux with stirring for 2 hours. The solution will turn yellow as the hexaminium salt forms and begins to hydrolyze.

-

Add 200 mL of water to the reaction mixture.

-

Continue to reflux for an additional 15 minutes.

-

Rationale: The extended reflux ensures complete hydrolysis. Adding water helps to keep all components in solution.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ether (3 x 100 mL).

-

Self-Validation: The organic layer should contain the desired aldehyde, while unreacted salts and water-soluble byproducts remain in the aqueous phase.

-

Combine the organic extracts and wash them sequentially with water (2 x 100 mL), 10% sodium carbonate solution (2 x 50 mL), and finally with water (1 x 100 mL).

-

Rationale: The sodium carbonate wash is crucial for removing any acidic impurities, such as remaining acetic acid or any 1-naphthoic acid formed via over-oxidation.

-

-

Purification:

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ether by rotary evaporation.

-

The crude product is a yellowish oil. Purify by vacuum distillation, collecting the fraction at 160–162 °C/18 mmHg.

-

The expected yield is 70–77 g (approximately 45-50% based on 1-(chloromethyl)naphthalene).

-

Synthesis Workflow Diagram

Caption: Workflow for the Sommelet synthesis of this compound.

Key Reactions in Drug Discovery & Synthesis

This compound is a versatile precursor. Its aldehyde functionality is central to several key transformations used in the construction of complex pharmaceutical agents.

Schiff Base Formation

The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These products are not merely intermediates; many exhibit potent biological activities. Recently, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been synthesized to modify existing drugs, creating new zwitterionic compounds with potential therapeutic applications.[6][7]

Caption: General scheme for Schiff base formation from this compound.

The Cannizzaro Reaction

In the absence of α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields both the corresponding alcohol (1-naphthalenemethanol) and the carboxylate salt (sodium 1-naphthoate), which upon acidification gives 1-naphthoic acid.[8][9] This provides a direct route to two different, valuable synthetic intermediates from a single starting material.[8][9]

Precursor to Biologically Active Scaffolds

The naphthalene moiety is present in numerous approved drugs and serves as a critical pharmacophore.[10] For instance, derivatives of this compound have been used to create sulfonamides that show significant antibacterial activity.[10] Its use as a starting material allows for the introduction of the naphthyl group into larger molecules, influencing properties like cell membrane permeability and target binding affinity.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic methods. The following data are typical for this compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.33 (s, 1H, CHO), 9.23 (d, J=8.6 Hz, 1H), 8.05 (d, J=8.2 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.90 (d, J=7.1 Hz, 1H), 7.69 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.60 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 193.6, 136.7, 135.3, 133.8, 131.4, 130.6, 129.1, 128.5, 127.0, 124.9.[3]

-

Infrared (IR): Key peaks (cm⁻¹) ~3050 (aromatic C-H stretch), ~2820 and ~2740 (aldehyde C-H stretch), ~1700 (strong C=O stretch).

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. It is also a lachrymator (induces tears).

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a fundamentally important and highly versatile chemical intermediate. Its strategic value in organic synthesis is underscored by its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. A comprehensive understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6195, this compound.

- Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure.

- PrepChem. (n.d.). Synthesis of this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde IR Spectrum. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper]. Retrieved from a relevant RSC publication's supplementary data.

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India.

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound | C11H8O | CID 6195.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 97%.

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook.

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0060325).

- Journal of Chemical Education. (2006). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. ACS Publications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Manufacturers and Suppliers: A Global Perspective.

- Chopra, B. et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.

- SpectraBase. (n.d.). This compound.

- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- RSC Publishing. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....

- RSC Publishing. (2024). A synthetic approach towards drug modification....

Sources

- 1. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(66-77-3) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(66-77-3) IR Spectrum [chemicalbook.com]

- 7. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Naphthaldehyde: Melting and Boiling Points

This guide provides an in-depth exploration of the critical physical properties of 1-naphthaldehyde, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to offer a holistic understanding of these properties, their experimental determination, and their implications in practical applications.

Introduction: The Significance of Physical Properties in Chemical Synthesis and Drug Discovery

This compound (C₁₁H₈O) is a pivotal aromatic aldehyde, appearing as a pale yellow to yellowish-green liquid or crystalline powder, that serves as a versatile intermediate in organic synthesis.[1] Its applications are extensive, ranging from the production of dyes and fluorescent whitening agents to its use as a crucial building block in the synthesis of pharmaceutical compounds and metal-organic frameworks (MOFs).[1][2][3][4][5] For instance, it can be a precursor in the synthesis of analogs of drugs like sunitinib, potentially enhancing their therapeutic efficacy.[2]

A thorough understanding of the physical properties of this compound is paramount for its effective handling, reaction optimization, and purification. The melting and boiling points, in particular, are fundamental parameters that dictate storage conditions, reaction temperatures, and purification strategies such as distillation and crystallization. In the context of drug development, precise knowledge of these properties is essential for the synthesis of novel organic compounds and for ensuring the purity and stability of active pharmaceutical ingredients (APIs).[6][7]

Core Physical Properties of this compound

The physical characteristics of this compound are well-documented across various chemical literature and supplier specifications. A summary of these key properties is presented below for easy reference.

| Property | Value | Source(s) |

| Melting Point | 1-2 °C | [8][9][10][11] |

| 34 °C | [12] | |

| 36 °C | [13] | |

| Boiling Point | 160-161 °C at 15 mmHg | [3][8][9][10][11] |

| 291 °C | [2] | |

| Density | 1.15 g/mL at 25 °C | [9][10][11] |

| Molecular Weight | 156.18 g/mol | [10][11] |

| Appearance | Pale yellow to colorless liquid | [13] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [3][4][9] |

Note: Discrepancies in reported melting points can arise from variations in purity and experimental conditions.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following protocols are presented not merely as steps, but as self-validating systems that incorporate best practices to ensure data integrity and reproducibility.

Methodology for Determining the Melting Point of this compound

The melting point of a substance is the temperature range over which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp, typically occurring over a narrow range of 1-2°C.[14] The low melting point of this compound necessitates a carefully controlled experimental setup.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity. Impurities can depress and broaden the melting point range.[14]

-

As this compound is a liquid at room temperature, it must be cooled to induce crystallization.[13] Place a small sample in a watch glass and cool it in an ice bath or refrigerator until completely solidified.

-

Finely pulverize the solid sample to ensure uniform heat transfer.[14][15][16]

-

-

Capillary Tube Loading:

-

Use a standard capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[14][15] Proper packing is crucial for even melting.[14]

-

-

Melting Point Apparatus Setup:

-

Utilize a calibrated thermometer or a digital melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[14]

-

Immerse the thermometer and capillary in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.

-

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute as you approach the melting point.[14] A slow heating rate is critical for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.[14]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[14][17]

-

Causality and Self-Validation: A narrow melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities. Repeating the measurement with a fresh sample validates the initial findings.

Methodology for Determining the Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18] As this compound's boiling point is often reported at reduced pressure (160-161 °C at 15 mmHg), this protocol will focus on the standard distillation method, which can be adapted for vacuum distillation.

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Ensure all glassware is clean and dry.

-

-

Sample and Boiling Chips:

-

Place a small volume of this compound into the round-bottom flask.

-

Add a few boiling chips to ensure smooth boiling and prevent bumping.

-

-

Heating and Distillation:

-

Heat the flask gently using a heating mantle or oil bath.

-

The temperature will rise as the liquid heats and begins to vaporize.

-

The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is observed entering the receiving flask. This temperature should remain constant during the distillation of a pure substance.

-

-

Data Recording:

-

Record the constant temperature observed during the distillation as the boiling point.

-

If performing a vacuum distillation, record the pressure at which the boiling point is measured.

-

Causality and Self-Validation: A constant boiling point throughout the distillation process is indicative of a pure compound. Fluctuations in temperature suggest the presence of impurities with different boiling points. The refractive index of the collected distillate can be measured and compared to the literature value for further validation of purity.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and validation of the physical properties of this compound.

Caption: Workflow for the determination and validation of the physical properties of this compound.

Conclusion: From Physical Properties to Practical Application

The melting and boiling points of this compound are more than mere numerical data; they are fundamental descriptors of its physical behavior that directly inform its practical application. For the research scientist, these properties guide the design of reaction conditions, ensuring optimal temperatures for solubility and reactivity while avoiding decomposition. For the drug development professional, a precise understanding and verification of these properties are integral to the synthesis of pure and stable pharmaceutical intermediates and APIs. By adhering to rigorous experimental methodologies, researchers can ensure the integrity of their data and, by extension, the quality and reproducibility of their scientific endeavors.

References

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.

- ChemicalBook. (n.d.). 66-77-3(this compound) Product Description.

- Chemical Bull Pvt. Ltd. (n.d.). This compound | 66-77-3.

- CHEMICAL POINT. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 50 g | Buy Online.

- Sigma-Aldrich. (n.d.). This compound 95 66-77-3.

- ChemicalBook. (n.d.). This compound | 66-77-3.

- FooDB. (2015, May 7). Showing Compound this compound (FDB030250).

- PubChem. (n.d.). This compound | C11H8O | CID 6195.

- Fisher Scientific. (2009, October 30). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.

- Apollo Scientific. (2023, March 12). This compound Safety Data Sheet.

- Solubility of Things. (n.d.). This compound.

- ChemicalBook. (2026, January 5). This compound: Aromatic Aldehyde Intermediate.

- RSC Publishing. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation.

- PubMed Central. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation.

- Thermo Scientific Chemicals. (n.d.). This compound, 97% 50 g | Buy Online.

- Pioneer. (2024, November 5). This compound: Usus, Proprietates et Beneficia.

- (n.d.). experiment #1 – Melting point.

- Sigma-Aldrich. (n.d.). This compound 95 66-77-3.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- (n.d.). Determination of Boiling Point (B.P):.

- (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid.

- JoVE. (2020, March 26). Video: Melting Points - Procedure.

Sources

- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]

- 2. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. This compound | 66-77-3 [chemicalbook.com]

- 5. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 98% 66-77-3 India [ottokemi.com]

- 9. 66-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound [stenutz.eu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. employees.oneonta.edu [employees.oneonta.edu]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. Video: Melting Points - Procedure [jove.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

Introduction: The Synthetic Versatility and Physicochemical Profile of 1-Naphthaldehyde

An In-depth Technical Guide to the Solubility of 1-Naphthaldehyde in Organic Solvents

This compound (C₁₁H₈O) is a pivotal aromatic aldehyde, serving as a fundamental building block in a multitude of synthetic applications.[1][2] Its characteristic structure, featuring a formyl group attached to a naphthalene ring system, imparts a reactivity profile that is leveraged in the production of dyes, fluorescent whitening agents, pharmaceutical intermediates, and advanced materials like metal-organic frameworks (MOFs).[2][3][4] A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies.[5]

This guide provides an in-depth analysis of the solubility of this compound, grounded in the principles of molecular interactions and supported by established experimental data. We will explore the causality behind its solubility profile, present qualitative and quantitative data, and provide a validated experimental workflow for its determination.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, the large, hydrophobic naphthalene core combined with the polar aldehyde functional group dictates its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O | [1][6] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Pale yellow to dark yellow-brown liquid | [1][2][5] |

| Melting Point | 1–2 °C (274.15–275.15 K) | [1][3][7] |

| Boiling Point | 160–161 °C @ 15 mmHg | [1][3][7] |

| Density | ~1.15 g/mL at 25 °C | [1][2][7] |

| Water Solubility | Insoluble (<1 g/L) | [1][2][8] |

| Sensitivity | Air sensitive | [1][3] |

Theoretical Framework: Understanding the Driving Forces of Dissolution

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[9] The dissolution process is governed by the thermodynamics of breaking existing intermolecular forces (solute-solute and solvent-solvent) and forming new ones (solute-solvent).[10]

-

This compound's Molecular Interactions: The molecule exhibits a dual nature. The extensive π-system of the naphthalene rings results in strong London dispersion forces, favoring interactions with nonpolar and aromatic solvents. The carbonyl group (-C=O) introduces a significant dipole moment, enabling dipole-dipole interactions with polar molecules. Furthermore, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents like alcohols.[11]

-

Thermodynamics of Solution: Dissolution is a spontaneous process when the change in Gibbs free energy (ΔG) is negative. This is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): Energy is consumed to overcome the cohesive forces within the pure solute and pure solvent (an endothermic process). Energy is released upon the formation of new solute-solvent interactions (an exothermic process).[10] The net enthalpy of solution can be either positive (endothermic) or negative (exothermic).

-

Entropy (ΔS): The dissolution of a solute into a solvent typically leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change, which favors dissolution.[12]

-

For this compound, the formation of strong dispersion and dipole-dipole interactions with a wide range of organic solvents provides a sufficient enthalpic driving force to overcome the solute-solute and solvent-solvent forces, leading to its broad solubility.

Solubility Profile of this compound

This compound is characterized by its high solubility in common organic solvents and its practical insolubility in water.[5][8] This is a direct consequence of its predominantly hydrophobic aromatic structure.[5]

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale for Solubility | Source(s) |

| Alcohols | Ethanol | Soluble | Hydrogen bonding (acceptor), dipole-dipole, and dispersion forces. | [1][3][4][5] |

| Ketones | Acetone | Soluble | Strong dipole-dipole interactions and dispersion forces. | [1][2][3][5] |

| Ethers | Diethyl Ether | Soluble | Dipole-dipole and dispersion forces. | [1][2][3][4] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Strong π-stacking and dispersion forces between aromatic rings. | [1][3][4][13] |

| Halogenated Solvents | Dichloromethane | Soluble | Strong dipole-dipole and dispersion forces. | [5] |

| Polar Protic Solvents | Water | Insoluble | The large, nonpolar naphthalene moiety cannot overcome the strong hydrogen-bonding network of water. | [1][3][5][8] |

Experimental Workflow: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, a rigorously controlled experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a gold-standard technique for determining the solubility of compounds.[14][15]

Workflow Diagram

Caption: Figure 1. Isothermal Shake-Flask Solubility Determination Workflow

Detailed Step-by-Step Protocol

-

Preparation: In a series of sealable glass vials, add a pre-weighed excess amount of this compound to a precisely measured volume or mass of the desired organic solvent. The presence of undissolved solid/liquid at the end of the experiment is crucial to ensure saturation has been reached.

-

Equilibration: Seal the vials tightly and place them in a mechanical shaker or rotator housed within a constant temperature bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.[15]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) to permit the complete sedimentation of the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To prevent the transfer of any particulate matter, it is best practice to use a syringe fitted with a chemically-inert filter (e.g., PTFE).

-

Quantification: Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy against a standard curve, or a gravimetric method where the solvent is carefully evaporated and the mass of the residual solute is measured.

-

Calculation: Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the final result in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[16][17][18] Prolonged or repeated contact may cause dermatitis.[16]

-

Personal Protective Equipment (PPE): Always use chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[16]

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17] An eyewash station and safety shower should be readily accessible.[16]

-

Storage: this compound is sensitive to air and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidizing agents.[1][3][17]

Conclusion

This compound exhibits broad solubility across a range of common nonpolar, polar aprotic, and polar protic organic solvents, a characteristic governed by its molecular structure which allows for both strong dispersion and dipole-dipole interactions. Its insolubility in water is a key feature, stemming from the large, hydrophobic naphthalene core. This well-defined solubility profile is fundamental to its utility in organic synthesis, enabling researchers and drug development professionals to rationally select solvent systems for reactions, extractions, and purifications, thereby maximizing yield, purity, and process efficiency.

References

- Title: this compound - Solubility of Things Source: Solubility of Things URL:[Link]

- Title: this compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar Source: Thermo Fisher Scientific URL:[Link]

- Title: Material Safety Data Sheet - this compound, 95% Source: Cole-Parmer URL:[Link]

- Title: MATERIAL SAFETY DATA SHEET - this compound 97% Source: Oxford Lab Fine Chem LLP URL:[Link]

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (General Chemistry Protocol) URL:[Link]

- Title: Procedure For Determining Solubility of Organic Compounds | PDF Source: Scribd URL:[Link]

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (General Chemistry Protocol) URL:[Link]

- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL:[Link]

- Title: How can you determine the solubility of organic compounds? Source: Quora URL:[Link]

- Title: Showing Compound this compound (FDB030250) Source: FooDB URL:[Link]

- Title: Naphthalene | C10H8 | CID 931 Source: PubChem - NIH URL:[Link]

- Title: Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K Source: N/A (Research Paper Abstract) URL:[Link]

- Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: Semantic Scholar URL:[Link]

- Title: 1-Naphthalenecarboxaldehyde Source: NIST WebBook URL:[Link]

- Title: Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 Source: YouTube URL:[Link]

- Title: Properties of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

- Title: 1-Naphthol - Wikipedia Source: Wikipedia URL:[Link]

- Title: Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water Source: School of Management and Sciences Journals URL:[Link]

- Title: Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate...

- Title: Why are ketones more soluble than aldehydes? Source: Reddit URL:[Link]

- Title: 1-Naphthalenecarboxaldehyde Source: NIST WebBook URL:[Link]

- Title: this compound (C11H8O) Source: PubChemLite URL:[Link]

- Title: SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS Source: N/A (Book Reference) URL:[Link]

- Title: Naphthalene - PhotochemCAD Source: PhotochemCAD URL:[Link]

- Title: this compound | C11H8O | CID 6195 Source: PubChem URL:[Link]

Sources

- 1. This compound | 66-77-3 [chemicalbook.com]

- 2. This compound CAS#: 66-77-3 [m.chemicalbook.com]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Naphthaldehyde

This guide provides a comprehensive analysis of the spectroscopic data of 1-naphthaldehyde, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. As researchers and drug development professionals, a precise understanding of a molecule's structural and electronic properties is paramount. This document moves beyond a simple recitation of data points to offer an in-depth interpretation grounded in established spectroscopic principles, providing the causal logic behind spectral features. Our approach ensures that the methodologies described are self-validating, fostering confidence in experimental outcomes.

The Integrated Spectroscopic Workflow: A Multi-faceted Approach

Characterizing a molecule like this compound is never reliant on a single technique. Instead, we employ an integrated workflow where each spectroscopic method provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the chemical environment of each atom. Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass Spectrometry (MS) provides the definitive molecular weight and reveals structural information through fragmentation patterns. Finally, UV-Visible (UV-Vis) spectroscopy offers insights into the electronic conjugation of the system.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol is critical for reproducible results.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for aromatic aldehydes and its single residual solvent peak that does not interfere with the analyte signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic region.

-

For ¹H NMR, a standard single-pulse experiment is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.

-

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing its signal to appear significantly downfield.[1][2] The protons on the naphthalene ring are subject to the ring current effect, which deshields them and shifts their signals downfield into the aromatic region (7.0-9.5 ppm).

| Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz | Inferred Structural Information |

| H-C=O | ~10.28 | Singlet (s) | - | Characteristic aldehyde proton, highly deshielded by the C=O group. |

| H-8 | ~9.20 | Doublet (d) | ~8.6 | Peri-deshielding effect: This proton is spatially close to the carbonyl oxygen, leading to significant downfield shifting. |

| H-2 | ~7.95 | Doublet (d) | ~7.2 | Ortho to the aldehyde group. |

| H-5 | ~7.82 | Doublet (d) | ~8.2 | Aromatic proton on the second ring. |

| H-4 | ~7.80 | Doublet (d) | ~8.2 | Coupled to H-3. |

| H-6 | ~7.60 | Triplet (t) | ~7.5 | Aromatic proton on the second ring. |

| H-3 | ~7.49 | Triplet (t) | ~7.7 | Coupled to H-2 and H-4. |

| H-7 | ~7.47 | Triplet (t) | ~7.5 | Aromatic proton on the second ring. |

Note: Data synthesized from multiple sources.[3][4][5]

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon is the most deshielded, appearing furthest downfield (~190-200 ppm).[1][6] The aromatic carbons appear in the typical range of ~120-140 ppm.

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Inferred Structural Information |

| C=O | 194.1 | Aldehyde carbonyl carbon, highly deshielded. |

| C-4a | 136.6 | Quaternary carbon at the ring junction. |

| C-1 | 135.1 | Carbon to which the aldehyde is attached. |

| C-8a | 133.2 | Quaternary carbon at the ring junction. |

| C-8 | 130.8 | Aromatic CH, deshielded due to proximity to the carbonyl. |

| C-5 | 129.7 | Aromatic CH. |

| C-7 | 128.9 | Aromatic CH. |

| C-2 | 128.6 | Aromatic CH. |

| C-6 | 126.8 | Aromatic CH. |

| C-4 | 125.2 | Aromatic CH. |

| C-3 | 124.1 | Aromatic CH. |

Note: Data from a 151 MHz spectrum in DMSO-d₆.[3] Chemical shifts can vary slightly based on solvent and spectrometer frequency.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. The resulting spectrum is a plot of transmittance versus wavenumber.

IR Spectrum Interpretation

The IR spectrum of this compound is dominated by features characteristic of an aromatic aldehyde. The conjugation of the aldehyde with the naphthalene ring lowers the C=O stretching frequency compared to a saturated aldehyde.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3050 | C-H Stretch | Aromatic C-H stretching from the naphthalene ring. |

| ~2820 & ~2720 | C-H Stretch | Fermi doublet, characteristic of the aldehyde C-H stretch. This is a key diagnostic feature for aldehydes.[6] |

| ~1700 | C=O Stretch | Strong, sharp absorption for the conjugated aldehyde carbonyl group.[1] |

| ~1600-1450 | C=C Stretch | Multiple bands corresponding to the carbon-carbon stretching vibrations within the aromatic naphthalene ring. |

| ~800 & ~775 | C-H Bend | Strong out-of-plane C-H bending ("wags") indicative of the substitution pattern on the naphthalene ring. |

Note: Peak positions are approximate and sourced from general principles and database entries.[10][11][12]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on how the molecule fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization and Analysis: In the mass spectrometer, Electron Ionization (EI) at 70 eV is a standard method for creating positive ions. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

MS Spectrum Interpretation

For aromatic aldehydes, the molecular ion peak is typically intense. The fragmentation is characterized by the loss of the aldehyde group or parts of it.[13]

| m/z (Mass-to-Charge Ratio) | Assignment | Interpretation |

| 156 | [M]⁺ | Molecular Ion Peak . Confirms the molecular weight of C₁₁H₈O.[14][15] |

| 155 | [M-1]⁺ or [M-H]⁺ | Loss of the aldehydic hydrogen radical. This results in a very stable acylium ion.[13][16] |

| 128 | [M-28]⁺ or [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the [M]⁺ ion. A common fragmentation for aromatic aldehydes. |

| 127 | [M-29]⁺ or [M-CHO]⁺ | Loss of the entire formyl radical (•CHO), resulting in the stable naphthyl cation.[16][17] |

| 102 | [C₈H₆]⁺ | Further fragmentation of the naphthalene ring system. |

| 77 | [C₆H₅]⁺ | Often attributed to a phenyl-like fragment, though rearrangement is required. More commonly, it points to general aromatic fragmentation. |

Note: Data synthesized from NIST and other chemical databases.[4][14][15]

Fragmentation Pathway of this compound

Caption: Primary fragmentation pathways of this compound under Electron Ionization (EI).

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation in a molecule. The naphthalene ring system and the carbonyl group act as a chromophore, absorbing UV light to promote electrons to higher energy orbitals (π → π* and n → π* transitions).

Experimental Protocol: Solution UV-Vis

-

Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or dichloromethane.

-

Use a quartz cuvette to hold the sample.

-

Acquire the spectrum, typically from 200 to 400 nm, using the pure solvent as a blank reference.

UV-Vis Spectrum Interpretation

The spectrum shows characteristic absorptions for the conjugated aromatic system.

| λmax (nm) | Solvent | Transition Type |

| ~245 | Ethanol | π → π |

| ~315 | Ethanol | π → π |

Note: Data sourced from the NIST Chemistry WebBook.[18] These absorptions are useful for quantitative analysis via the Beer-Lambert Law and for monitoring reactions involving the chromophore.[19][20]

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The ¹H NMR confirms the presence and positions of all 8 protons, with the aldehyde proton at ~10.28 ppm being a key identifier. The ¹³C NMR shows all 11 unique carbons, including the characteristic downfield carbonyl signal at ~194 ppm. The IR spectrum validates the presence of the aldehyde functional group (~1700 cm⁻¹, ~2720/2820 cm⁻¹) and the aromatic ring. Finally, mass spectrometry confirms the molecular weight of 156 g/mol and shows predictable fragmentations, such as the loss of H• (m/z 155) and •CHO (m/z 127). This integrated spectroscopic approach provides a robust and self-validating framework for the complete characterization of this compound, essential for its application in research and development.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ResearchGate. (n.d.). UV/vis spectrum of this compound 7a.

- SpectraBase. (n.d.). This compound [FTIR] Spectrum.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). UV/Vis spectrum of this compound (1).

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - Mass spectrum (electron ionization).

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - IR Spectrum.

- Supporting Information. (n.d.). General procedure for the synthesis of aldehydes.

- SpectraBase. (n.d.). This compound [1H NMR] Chemical Shifts.

- Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra.

- SpectraBase. (n.d.). This compound [¹H NMR] Chemical Shifts.

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.

- OpenStax. (2023). Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - UV/Visible spectrum.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). This compound [¹³C NMR] Chemical Shifts.

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(66-77-3) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. fiveable.me [fiveable.me]

- 10. This compound(66-77-3) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 13. scribd.com [scribd.com]

- 14. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

1-Naphthaldehyde 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Naphthaldehyde

Introduction

This compound, a key aromatic aldehyde, serves as a fundamental building block in the synthesis of pharmaceuticals, dyes, and polymers. Its precise chemical structure and purity are paramount for these applications, making robust analytical characterization essential. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structure elucidation and verification. This guide provides a detailed, field-tested methodology for the acquisition and in-depth analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple data report to explore the underlying principles that govern the spectrum's unique features, empowering the analyst to interpret the data with confidence and authority.

Section 1: The Structural Basis of the this compound ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a direct reflection of its unique electronic and steric environment. The molecule consists of a naphthalene ring system substituted with a formyl (-CHO) group at the C1 position. This substitution breaks the symmetry of the naphthalene core, rendering all seven aromatic protons and the single aldehyde proton chemically distinct.

Caption: Structure of this compound with IUPAC numbering.

The chemical shift (δ) of each proton is governed by several key factors:

-

Inductive and Resonance Effects of the Aldehyde Group: The formyl group is strongly electron-withdrawing. Through resonance, it de-shields the entire naphthalene ring system, shifting all aromatic protons downfield compared to unsubstituted naphthalene. This effect is most pronounced at the ortho (H2, H8) and para (H4) positions.

-

Magnetic Anisotropy of the Aromatic System: The delocalized π-electrons of the naphthalene rings generate a powerful ring current when placed in an external magnetic field. This current induces a secondary magnetic field that strongly de-shields the protons on the periphery of the rings, causing them to resonate at a high chemical shift (typically >7.0 ppm).[1][2]

-

Magnetic Anisotropy of the Carbonyl Group: The C=O bond also exhibits strong magnetic anisotropy. Protons located in a cone-shaped region around the C=O axis are de-shielded.[3][4] This effect significantly influences the chemical shifts of the nearby aldehyde proton and the H8 proton.

-

The Peri Effect (Steric Interaction): The most striking feature of the spectrum is the extreme downfield shift of the H8 proton. This is due to a "peri" interaction, a through-space effect between the substituents at the C1 and C8 positions.[5] The H8 proton is forced into close proximity to the aldehyde group's oxygen atom. This proximity leads to significant de-shielding from two sources: the magnetic anisotropy of the C=O bond and van der Waals repulsion from the oxygen's lone pair electrons.

Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition

Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy.

Methodology:

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for this compound and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with the analyte signals.

-

Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

-

Internal Standard: Use a solvent that contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v). TMS serves as the internal reference, with its signal defined as δ 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

-

Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic region.

-

Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field homogeneity must be optimized through shimming to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° flip angle.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

-

-

Caption: Experimental workflow for ¹H NMR analysis.

Section 3: In-Depth Analysis of the this compound Spectrum

The ¹H NMR spectrum of this compound presents eight distinct signals. The following table summarizes typical data obtained in CDCl₃ at 400 MHz.[6][7]

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | ~10.33 | s | - | 1H |

| H8 | ~9.23 | d | ~8.6 | 1H |

| H2 | ~8.15 | d | ~7.2 | 1H |

| H4 | ~8.00 | d | ~8.2 | 1H |

| H5 | ~7.93 | d | ~8.2 | 1H |

| H7 | ~7.70 | t | ~7.7 | 1H |

| H3 | ~7.63 | m | - | 1H |

| H6 | ~7.57 | m | - | 1H |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.

Detailed Signal Assignment:

-

Aldehyde Proton (H-CHO, δ ≈ 10.33 ppm): This proton appears as a sharp singlet far downfield.[8][9] Its extreme de-shielding is a classic signature of an aldehyde, caused by the strong magnetic anisotropy of the adjacent carbonyl group.[3] The lack of significant coupling confirms it has no adjacent protons.

-